4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 36085-44-6
VCID: VC1700531
InChI: InChI=1S/C14H16ClN3S.2ClH/c15-11-3-1-10(2-4-11)9-18-7-5-12-13(6-8-18)19-14(16)17-12;;/h1-4H,5-9H2,(H2,16,17);2*1H
SMILES: C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl
Molecular Formula: C14H18Cl3N3S
Molecular Weight: 366.7 g/mol

4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride

CAS No.: 36085-44-6

Cat. No.: VC1700531

Molecular Formula: C14H18Cl3N3S

Molecular Weight: 366.7 g/mol

* For research use only. Not for human or veterinary use.

4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride - 36085-44-6

Specification

CAS No. 36085-44-6
Molecular Formula C14H18Cl3N3S
Molecular Weight 366.7 g/mol
IUPAC Name 6-[(4-chlorophenyl)methyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride
Standard InChI InChI=1S/C14H16ClN3S.2ClH/c15-11-3-1-10(2-4-11)9-18-7-5-12-13(6-8-18)19-14(16)17-12;;/h1-4H,5-9H2,(H2,16,17);2*1H
Standard InChI Key GJPGAKKPKZEVGZ-UHFFFAOYSA-N
SMILES C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl
Canonical SMILES C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl

Introduction

Chemical Identity and Structure

4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride is a thiazolo-fused seven-membered nitrogen heterocycle with a specific 4-chlorophenylmethyl substituent at position 6. The compound has been researched for its neurological properties, particularly related to dopaminergic activity.

Basic Properties

PropertyInformation
CAS Number36085-44-6
Molecular FormulaC₁₄H₁₈Cl₃N₃S
Chemical Name6-[(4-chlorophenyl)methyl]-4,5,7,8-tetrahydro- thiazolo[4,5-d]azepin-2-amine dihydrochloride
SynonymsB-HT 958 dihydrochloride; 6-(4-CHLORO-BENZYL)-5,6,7,8-TETRAHYDRO-4H-THIAZOLO[4,5-D]AZEPIN-2-YLAMINE DIHYDROCHLORIDE; 2-amino-6-(4-chlorobenzyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine dihydrochloride

The chemical structure consists of a thiazole ring fused to a seven-membered azepine ring, with a 4-chlorophenylmethyl substituent at position 6 of the azepine ring and an amine group at position 2 of the thiazole ring. The compound exists as a dihydrochloride salt, which enhances its stability and solubility characteristics for research applications .

Structural Characteristics and Physical Properties

The compound presents several key structural features that contribute to its chemical and pharmacological profile:

Structural Elements

  • A fused bicyclic ring system consisting of a thiazole and an azepine ring

  • A 4-chlorophenylmethyl substituent at position 6

  • A primary amine at position 2 of the thiazole ring

  • Dihydrochloride salt form

The molecule incorporates multiple nitrogen atoms in its heterocyclic structure, providing potential hydrogen bonding sites that influence its interactions with biological targets. The 4-chlorophenyl group contributes to the compound's lipophilicity and binding properties .

Pharmacological Properties and Biological Activity

4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride exhibits significant pharmacological properties, particularly related to dopaminergic activity.

Receptor Binding Profile

The compound is structurally related to B-HT 920 (talipexole), which is a known dopamine receptor agonist. Based on studies with similar compounds in the thiazolo[4,5-d]azepine class, B-HT 958 likely exhibits:

  • Affinity for dopamine D2 receptors

  • Potential agonist activity at dopamine receptors

  • Possible influence on dopamine release mechanisms

Studies on related compounds provide insight into the likely mechanism of action. For instance, research indicates that similar thiazolo[4,5-d]azepine derivatives function as dopamine receptor agonists, with effects on dopamine release and receptor-mediated responses .

Structure-Activity Relationships

The structure-activity relationship of thiazolo[4,5-d]azepine compounds reveals that:

  • The thiazole-azepine scaffold provides a favorable orientation for interaction with dopamine receptors

  • The nature of substituents at position 6 significantly influences receptor selectivity and potency

  • The 4-chlorophenylmethyl group in B-HT 958 may enhance binding to specific dopamine receptor subtypes compared to other substituents (e.g., allyl group in talipexole)

Comparative Analysis with Related Compounds

Comparison with Talipexole (B-HT 920)

Talipexole (5,6,7,8-Tetrahydro-6-(2-propenyl)-4H-thiazolo[4,5-D]azepine-2-amine dihydrochloride), also known as B-HT 920, is a structurally related compound that differs primarily in the substituent at position 6 (allyl group instead of 4-chlorophenylmethyl) .

PropertyB-HT 958Talipexole (B-HT 920)
StructureThiazolo[4,5-d]azepine with 4-chlorophenylmethyl at position 6Thiazolo[4,5-d]azepine with allyl group at position 6
CAS Number36085-44-636085-73-1
FormulaC₁₄H₁₈Cl₃N₃SC₁₀H₁₆ClN₃S (monohydrochloride)
Primary ActivityDopamine receptor agonist (presumed)Dopamine D₂/D₃ receptor agonist
Clinical DevelopmentResearch compoundDeveloped as medication (Talipexole)

Talipexole has been developed as a dopamine receptor agonist and has been investigated for conditions like Parkinson's disease. The structural similarity between B-HT 958 and talipexole suggests comparable dopaminergic activity, though potentially with different receptor subtype selectivity or potency profiles .

Pharmacological Differentiation

Studies of related compounds indicate that modifications to the thiazolo[4,5-d]azepine scaffold can significantly impact pharmacological properties:

"The dopamine D2 agonists (−)-quinpirole hydrochloride and 5,6,7,8-tetrahydro-6-(2-propen-1-yl)-4H-thiazolo[4,5-d]azepin-2-amine dihydrochloride (B-HT 920) had the same dopamine release inhibition effects on caudate putamen and nucleus accumbens (core and shell) on the basis of their EC₅₀ values and efficacies."

This suggests that B-HT 958, with its 4-chlorophenylmethyl substituent, may display a distinct pharmacological profile compared to B-HT 920, potentially affecting its receptor subtype selectivity, efficacy, or tissue distribution properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator